BenchChemオンラインストアへようこそ!

ALB-127158(a)

Obesity In vivo pharmacology Diet-induced obesity (DIO)

ALB-127158(a) is the only MCH1 antagonist with a fully disclosed Phase I clinical dataset, including quantitative human CSF exposure proof of brain penetration. Preclinically, it delivered 18% weight loss in DIO mice—superior to sibutramine—with defined human PK (Tmax 1–3 h, t1/2 ~21–26 h). Its benign Phase I safety profile and well-characterized in vitro potency (Ki ~7 nM) make it the definitive calibrator for translational obesity and CNS penetration studies. Eliminate the scientific risk of uncharacterized analogs; procure the compound with a published, peer-reviewed development track record.

Molecular Formula C23H21FN4O2
Molecular Weight 404.4 g/mol
CAS No. 1173154-32-9
Cat. No. B605276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALB-127158(a)
CAS1173154-32-9
SynonymsALB-127158A;  ALB 127158A;  ALB127158A;  ALB-127158(a);  ALB127158(a);  ALB 127158(a);  ALB-127158;  ALB 127158;  ALB127158; 
Molecular FormulaC23H21FN4O2
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F
InChIInChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3
InChIKeyVUUUHLIHQHVLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ALB-127158(a) CAS 1173154-32-9: A Well-Characterized, Selective MCH1 Receptor Antagonist with Documented Preclinical and Phase I Human Data


ALB-127158(a) (CAS 1173154-32-9) is a potent, non-peptide, selective melanin-concentrating hormone receptor 1 (MCH1) antagonist developed by Albany Molecular Research, Inc. (AMRI) [1]. Preclinically, the compound exhibits high affinity for the human MCH1 receptor (Ki/IC50 ~7 nM) and demonstrates sustained, dose-dependent reductions in body weight and food intake in diet-induced obese (DIO) rodent models [2]. ALB-127158(a) advanced through Phase I clinical development, where it was shown to be orally bioavailable, well-tolerated, and capable of crossing the blood-brain barrier to achieve measurable cerebrospinal fluid (CSF) concentrations in human subjects [3]. While further clinical development for obesity was halted due to insufficient efficacy at the maximum feasible dose, the compound remains a critical reference tool for studying central MCH1-mediated mechanisms of energy homeostasis and ingestive behavior [3].

Why Generic MCH1 Antagonist Substitution Fails: Evidence-Based Selection Criteria for ALB-127158(a)


Substituting ALB-127158(a) with another MCH1 antagonist for research purposes is fraught with scientific risk. While the MCH1 receptor class is a validated target for obesity and metabolic disorders, individual antagonists exhibit profound differences in their pharmacological profiles, selectivity fingerprints, brain penetration, and, critically, their translational track record. For instance, many structurally distinct MCH1 antagonists, including BMS-830216, GW-856464, NGD-4715, and AMG 076, have failed during Phase I clinical studies [1]. ALB-127158(a) is uniquely positioned as a rare MCH1 antagonist with a fully disclosed, peer-reviewed preclinical and Phase I clinical dataset, including quantitative measures of human brain exposure [2]. This level of characterization makes it an invaluable tool for calibrating *in vitro* assays or validating translational models, a feature not shared by less-documented analogs. The evidence below quantifies the specific, verifiable differentiation that justifies the selection of ALB-127158(a) over its closest comparators and in-class alternatives.

ALB-127158(a) Evidence Guide: Quantified Differentiation Versus Comparators and In-Class Alternatives


Superior Preclinical Weight Loss Efficacy vs. Sibutramine in a Direct Head-to-Head Comparison

In a head-to-head preclinical study, ALB-127158(a) demonstrated a significantly greater reduction in body weight compared to the then-standard-of-care anti-obesity agent, sibutramine. Following 28 days of oral administration in a diet-induced obese (DIO) mouse model, ALB-127158(a) induced up to an 18% weight loss [1]. This outcome was described as 'substantially higher' than the weight loss achieved with sibutramine in the same study [1]. This direct comparison provides a quantitative benchmark of ALB-127158(a)'s acute *in vivo* efficacy against a clinically relevant comparator, a data point unavailable for many other research-grade MCH1 antagonists.

Obesity In vivo pharmacology Diet-induced obesity (DIO) Weight loss

Documented Human CNS Penetration via CSF Concentration Measurement

A critical differentiator for ALB-127158(a) is the direct measurement of its penetration into the human central nervous system (CNS). In a Phase I clinical study, a single 400 mg oral dose resulted in quantifiable drug levels in the cerebrospinal fluid (CSF) of healthy volunteers [1]. This finding provides definitive evidence that the compound can cross the blood-brain barrier to reach its central MCH1 receptor target in humans [1]. For many other MCH1 antagonists, including GW-803430, GW-856464, NGD-4715, and BMS-830216, comparable human CSF pharmacokinetic data are not publicly available, and several of these compounds failed to progress beyond Phase I, often for undisclosed reasons that could relate to inadequate target engagement [2].

Clinical Pharmacology CNS Penetration Phase I Cerebrospinal Fluid (CSF)

High MCH1 Binding Affinity (7 nM) Comparable to Potent In-Class Standards

ALB-127158(a) demonstrates high affinity for the human MCH1 receptor, with a reported binding Ki of 7 nM [1]. This value is consistent with the potency observed for other well-characterized MCH1 antagonists. For example, GW-803430, a frequently cited tool compound in the field, has been reported with a binding IC50 of 9.3 nM in some assay systems , although alternative studies report an IC50 of 0.5 nM . While direct, head-to-head binding data between ALB-127158(a) and GW-803430 under identical conditions are not available, the similar nanomolar potency confirms that ALB-127158(a) is a highly potent member of this pharmacological class. This provides researchers with a known, high-affinity comparator for benchmarking new chemical entities or for use as a reference standard in *in vitro* assay development.

Binding Affinity MCH1 Antagonist In vitro pharmacology Receptor Binding

Confirmed Human Safety, Tolerability, and On-Target Pharmacodynamic Effects in Phase I

ALB-127158(a) successfully completed a comprehensive Phase I clinical program, including single ascending dose (SAD) and 14-day multiple ascending dose (MAD) studies in lean and overweight/obese healthy volunteers [1]. The compound was found to be safe and well-tolerated, with reported adverse events being mild and showing little dose relationship [2]. Critically, the study also demonstrated on-target pharmacodynamic (PD) effects: the most common reported event was loss of appetite, and objective reductions in 'hunger,' 'desire to eat,' and test meal consumption were observed [2]. In contrast, many other MCH1 antagonists (e.g., BMS-830216, GW-856464, NGD-4715, AMG 076) have not produced public, positive human safety and PD data, and several are known to have failed in Phase I development [3].

Clinical Safety Pharmacodynamics Phase I Appetite Suppression

Oral Bioavailability and Defined Human Pharmacokinetic (PK) Profile

The human pharmacokinetic profile of ALB-127158(a) is well-defined following oral administration. The compound is rapidly absorbed, with a median Tmax of 1 to 3 hours post-dose in both lean and overweight/obese subjects [1]. It exhibits a mean terminal elimination half-life (t1/2) of 18 to 21 hours after a single dose, which extends to approximately 26 hours upon multiple dosing in overweight/obese subjects [1]. Steady-state plasma concentrations are achieved within 6 to 8 days of daily dosing [1]. This PK profile supports once-daily dosing and is essential for designing and interpreting *in vivo* studies. While other MCH1 antagonists like GW-803430 are noted as 'orally active' , the detailed, quantitative human PK parameters for ALB-127158(a) provide a level of characterization that is uncommon for a research tool compound, facilitating more precise experimental design.

Pharmacokinetics Oral Bioavailability Phase I Human PK

Recommended Application Scenarios for ALB-127158(a) in Scientific and Industrial Research


Positive Control for MCH1-Mediated Ingestive Behavior Studies

ALB-127158(a) is ideally suited as a positive control in rodent models of diet-induced obesity (DIO) or other paradigms assessing food intake and body weight regulation. Its well-characterized preclinical efficacy, including a documented 18% weight loss in DIO mice over 28 days [1], provides a strong, evidence-based benchmark for evaluating novel anti-obesity compounds or genetic interventions. The fact that this weight loss was shown to be superior to that of the clinical comparator sibutramine in a direct comparison [1] further strengthens its utility as a high-efficacy reference standard. This scenario directly leverages the quantitative *in vivo* differentiation established in Evidence Item 1.

Reference Standard for Validating MCH1 Binding and Functional Assays

With a documented human MCH1 receptor binding affinity of 7 nM [2], ALB-127158(a) serves as an excellent reference ligand for developing and validating *in vitro* assays, including radioligand binding, fluorescence polarization, and functional assays (e.g., calcium flux, β-arrestin recruitment). Its potency is comparable to other high-affinity MCH1 tool compounds like GW-803430 (IC50 9.3 nM) , ensuring its relevance as a benchmark for screening new chemical entities. This application is directly supported by the cross-study comparable potency data in Evidence Item 3.

Translational Tool for Modeling CNS Target Engagement and Human PK

ALB-127158(a) is a unique asset for translational pharmacology studies focused on CNS drug development. The compound's oral bioavailability, defined human PK profile (Tmax 1-3 h, t1/2 ~21-26 h) [3], and, most importantly, the documented evidence of human brain penetration via CSF measurement [4] provide an invaluable dataset. Researchers can use this information to calibrate preclinical PK/PD models, refine predictions of human efficacious dose, or benchmark the properties of new, brain-penetrant drug candidates. This scenario directly utilizes the human CNS penetration data from Evidence Item 2 and the PK data from Evidence Item 5.

Calibration Standard for Safety and Tolerability Assessments in Preclinical Toxicology

Given its successful and well-documented Phase I clinical safety and tolerability profile [REFS-5, REFS-6], ALB-127158(a) can be employed as a calibration standard in preclinical toxicology and safety pharmacology studies. Researchers investigating new MCH1 antagonists or other CNS-active compounds can compare their *in vitro* safety pharmacology profiles (e.g., hERG, AMES) and *in vivo* toxicology findings against the known, benign human profile of ALB-127158(a). This context is invaluable for early risk assessment and for building confidence in the safety margins of novel compounds, a capability not afforded by the many MCH1 antagonists that lack public clinical safety data or have failed in development [6]. This application is a direct consequence of the evidence presented in Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALB-127158(a)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.